molecular formula C9H17NO4 B2628246 Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate CAS No. 1431847-69-6

Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate

Cat. No.: B2628246
CAS No.: 1431847-69-6
M. Wt: 203.238
InChI Key: IIBDNCRATXAUMF-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate is an organic compound with the molecular formula C9H17NO4 It is a derivative of propanoic acid and is characterized by the presence of an ethoxy group and an oxoethyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate typically involves the reaction of ethyl 2-amino propanoate with ethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium ethoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, oxidized, or substituted compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors or enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate
  • Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate
  • Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylate

Uniqueness

Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of ethoxy and oxoethyl groups attached to the amino group makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-4-13-8(11)6-10-7(3)9(12)14-5-2/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBDNCRATXAUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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